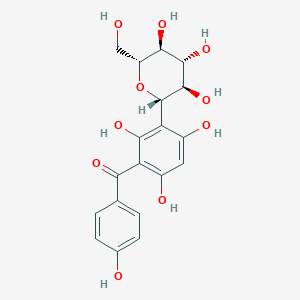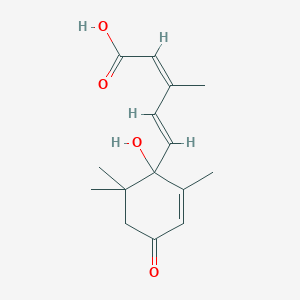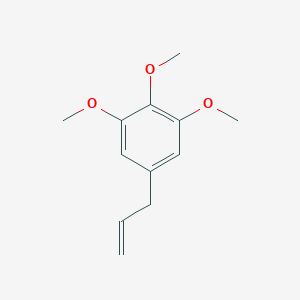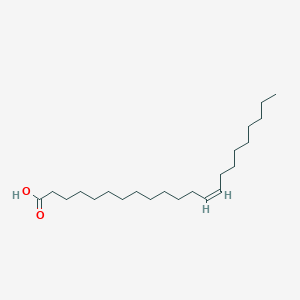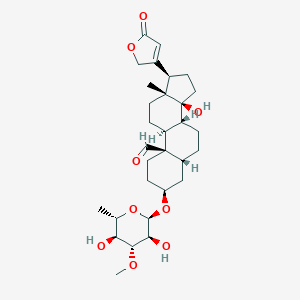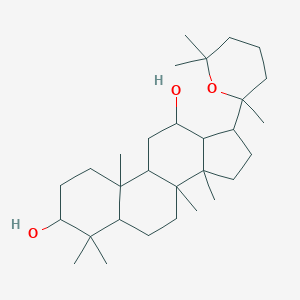
Aflatoxina M1
Descripción general
Descripción
La aflatoxina M1 es un compuesto químico que pertenece a la clase de las aflatoxinas, un grupo de micotoxinas producidas por ciertas especies de hongos Aspergillus, incluyendo Aspergillus flavus, Aspergillus parasiticus y Aspergillus nomius . La this compound es el metabolito hidroxilado de la aflatoxina B1 y se encuentra comúnmente en la leche y los productos lácteos de ganado que ha ingerido alimento contaminado . Es conocida por sus propiedades tóxicas y carcinogénicas, aunque su potencia es aproximadamente un orden de magnitud menor que la de la aflatoxina B1 .
Aplicaciones Científicas De Investigación
La aflatoxina M1 tiene varias aplicaciones de investigación científica:
Química: Se estudia por sus propiedades químicas y reacciones.
Biología: La investigación se centra en sus efectos sobre los procesos celulares y su papel como micotoxina.
Medicina: Los estudios investigan sus efectos carcinogénicos y tóxicos sobre la salud humana.
Mecanismo De Acción
La aflatoxina M1 ejerce sus efectos principalmente a través de su interacción con el ADN. Forma aductos con el ADN, lo que lleva a mutaciones y potencialmente causa cáncer. La forma exógena-8,9-epóxido del compuesto tiene una alta afinidad de unión al ADN, formando el aducto 8,9-dihidro-8-(N7-guanil)-9-hidroxi-aflatoxina B1, que puede provocar mutaciones en el ADN . Además, la this compound puede inducir estrés oxidativo, contribuyendo a sus efectos genotóxicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Aflatoxin M1 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, which convert aflatoxin B1 into aflatoxin M1 through hydroxylation . This conversion is a detoxification process, as aflatoxin M1 is less toxic than aflatoxin B1. Aflatoxin M1 can still form DNA adducts, leading to mutations and potential carcinogenesis .
Cellular Effects
Aflatoxin M1 has been shown to affect various types of cells and cellular processes. In intestinal epithelial cells, aflatoxin M1 decreases the expression of genes encoding tight junction proteins, such as Claudin-1, Occludin, and ZO-1, leading to disruption of the intestinal barrier function . This can result in increased intestinal permeability, commonly referred to as “leaky gut.” Additionally, aflatoxin M1 induces oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and affect cell signaling pathways .
Molecular Mechanism
At the molecular level, aflatoxin M1 exerts its effects through several mechanisms. It binds to DNA, forming adducts that can lead to mutations and carcinogenesis . Aflatoxin M1 also interacts with proteins involved in the cellular stress response, such as heat shock proteins, and can inhibit the activity of enzymes like glutathione S-transferase, which is crucial for detoxification . These interactions can disrupt normal cellular functions and contribute to the toxic effects of aflatoxin M1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aflatoxin M1 can change over time. Studies have shown that aflatoxin M1 is relatively stable under various conditions, but its degradation can occur over extended periods . Long-term exposure to aflatoxin M1 in vitro has been associated with persistent oxidative stress and sustained disruption of cellular functions . In vivo studies have demonstrated that chronic exposure to aflatoxin M1 can lead to cumulative damage, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of aflatoxin M1 vary with different dosages in animal models. At low doses, aflatoxin M1 may cause mild oxidative stress and minor disruptions in cellular functions . At higher doses, it can lead to significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses of aflatoxin M1 result in a marked increase in adverse effects .
Metabolic Pathways
Aflatoxin M1 is primarily metabolized in the liver through hydroxylation by cytochrome P450 enzymes . The resulting metabolite can be further conjugated with glucuronic acid or sulfate, facilitating its excretion in urine and bile . This detoxification pathway helps reduce the toxicity of aflatoxin M1, although the metabolite can still pose health risks due to its potential to form DNA adducts .
Transport and Distribution
Within cells and tissues, aflatoxin M1 is transported and distributed through various mechanisms. It can bind to serum albumin, facilitating its transport in the bloodstream . Aflatoxin M1 can also interact with transporters such as ABCG2, which plays a role in its excretion into milk . The distribution of aflatoxin M1 within tissues is influenced by its binding to cellular proteins and its ability to cross cellular membranes .
Subcellular Localization
Aflatoxin M1 is localized in various subcellular compartments, including the nucleus, where it can interact with DNA and form adducts . It is also found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . The subcellular localization of aflatoxin M1 is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments .
Métodos De Preparación
La aflatoxina M1 no se sintetiza directamente, sino que se forma como un subproducto metabólico de la aflatoxina B1 en el hígado de los mamíferos. Cuando el ganado consume alimento contaminado con aflatoxina B1, aproximadamente el 5% de ésta se hidroxila para producir this compound, que luego se excreta en la leche . Los métodos de producción industrial se centran en la detección y cuantificación de la this compound en los productos lácteos, en lugar de sintetizarla. La cromatografía líquida de alta resolución (HPLC) con detección de fluorescencia se utiliza comúnmente para este fin .
Análisis De Reacciones Químicas
La aflatoxina M1 experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse para formar metabolitos más polares.
Reducción: Las reacciones de reducción pueden convertir la this compound en formas menos tóxicas.
Sustitución: Pueden ocurrir varias reacciones de sustitución, alterando los grupos funcionales de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente metabolitos menos tóxicos que se excretan más fácilmente del cuerpo .
Comparación Con Compuestos Similares
La aflatoxina M1 es similar a otras aflatoxinas, como la aflatoxina B1, la aflatoxina B2, la aflatoxina G1 y la aflatoxina G2. Es única en el sentido de que es un metabolito hidroxilado de la aflatoxina B1 y se encuentra principalmente en la leche y los productos lácteos . En comparación con la aflatoxina B1, la this compound es menos potente en términos de carcinogenicidad, pero aún presenta riesgos significativos para la salud .
Compuestos similares
Aflatoxina B1: El compuesto precursor de la this compound, altamente carcinogénico.
Aflatoxina B2: Otra aflatoxina producida por Aspergillus flavus.
Aflatoxina G1: Producida por Aspergillus parasiticus, también carcinogénica.
Aflatoxina G2: Similar a la aflatoxina G1 pero con diferentes propiedades químicas.
Propiedades
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6795-23-9 | |
| Record name | Aflatoxin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN M1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



